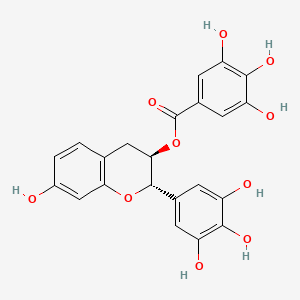

ent-Robinetinidol 3-O-gallate

Beschreibung

ent-Robinetinidol 3-O-gallate is a flavanol derivative characterized by a galloyl ester moiety attached to the 3-hydroxyl group of the ent-rotational isomer of robinetinidol. Its molecular formula is C22H18O10, with a molecular weight of 442.09 g/mol . Robinetinidol itself is a flavan-3-ol with a trihydroxylated B-ring (pyrogallol group), distinguishing it from simpler catechins. The "ent-" prefix denotes its enantiomeric configuration, which may influence its biological interactions and metabolic pathways.

Eigenschaften

CAS-Nummer |

17445-91-9 |

|---|---|

Molekularformel |

C22H18O10 |

Molekulargewicht |

442.376 |

IUPAC-Name |

[(2S,3R)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-12-2-1-9-7-18(32-22(30)11-5-15(26)20(29)16(27)6-11)21(31-17(9)8-12)10-3-13(24)19(28)14(25)4-10/h1-6,8,18,21,23-29H,7H2/t18-,21+/m1/s1 |

InChI-Schlüssel |

WIEMUOLZHSVGFK-NQIIRXRSSA-N |

SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Despite identical molecular formulas (e.g., GCg, ECg, and ent-Robinetinidol 3-O-gallate), their bioactivities differ due to variations in hydroxylation patterns (pyrogallol vs. catechol B-rings) and stereochemistry .

- Methyl gallate, a simpler gallic acid derivative, lacks the flavanol backbone but is noted for stress-induced accumulation in plants .

Source and Isolation Methods

Notes:

- High-performance countercurrent chromatography (HPCCC) is preferred for isolating tea-derived gallates due to its efficiency in retaining bioactive integrity .

- ent-Robinetinidol 3-O-gallate’s isolation protocol remains underexplored in the provided literature.

Metabolic and Functional Roles

- Cold Stress Response : Gallocatechin 3-O-gallate exhibits significant accumulation under cold stress (log2 fold change = 10.12), suggesting a role in plant stress adaptation. Methyl gallate also accumulates (log2 fold change = 2.7), but its simpler structure implies distinct biosynthetic pathways .

- Bioactivity : (−)-Gallocatechin 3-O-gallate and (−)-epicatechin 3-O-gallate from tea demonstrate anti-inflammatory, anti-oxidative, and anti-obesity properties . The pyrogallol group in GCg enhances radical scavenging compared to catechol-containing ECg .

- Stereochemical Impact : Enantiomeric forms (e.g., ent-Robinetinidol vs. robinetinidol) may affect binding affinity to enzymes or receptors, analogous to the differential activities of (+)- vs. (−)-catechins .

Q & A

Q. How to integrate computational modeling with experimental data to predict ent-Robinetinidol 3-O-gallate’s pharmacokinetics?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities for metabolic enzymes (e.g., CYP450 isoforms). Combine with in vitro ADME assays (Caco-2 permeability, microsomal stability) to refine in silico models (e.g., GastroPlus). Validate predictions via in vivo PK studies (rodent models) with LC-MS quantification .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Q. What ethical and reproducibility frameworks apply to preclinical studies of ent-Robinetinidol 3-O-gallate?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based work, authenticate cell lines (STR profiling) and disclose passage numbers. Share raw data via FAIR-compliant repositories (e.g., Zenodo) and document protocols in protocols.io . Address conflicts of interest in funding disclosures .

Q. How can systematic reviews optimize the synthesis of fragmented evidence on ent-Robinetinidol 3-O-gallate’s bioactivities?

- Methodological Answer : Apply PRISMA guidelines to search PubMed, Embase, and Web of Science using controlled vocabularies (MeSH terms: "Flavonoids/pharmacology," "Gallates/chemistry"). Use tools like Rayyan for screening and GRADE for evidence quality assessment. Meta-analyze dose-response data using RevMan, addressing heterogeneity via subgroup analysis (e.g., in vitro vs. in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.